(1,1'-Biphenyl)-2,2'4,4',6,6'-hexol, hexaacetate
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Overview
Description
(1,1’-Biphenyl)-2,2’4,4’,6,6’-hexol, hexaacetate is an organic compound derived from biphenyl, a molecule consisting of two connected phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-2,2’4,4’,6,6’-hexol, hexaacetate typically involves the acetylation of (1,1’-Biphenyl)-2,2’4,4’,6,6’-hexol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under mild conditions to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-2,2’4,4’,6,6’-hexol, hexaacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives .
Scientific Research Applications
(1,1’-Biphenyl)-2,2’4,4’,6,6’-hexol, hexaacetate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism by which (1,1’-Biphenyl)-2,2’4,4’,6,6’-hexol, hexaacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound, consisting of two connected phenyl rings.
(1,1’-Biphenyl)-2,2’,4,4’,5,5’-hexol: A similar compound with hydroxyl groups instead of acetate groups.
(1,1’-Biphenyl)-2,2’,4,4’,5,5’-hexaacetate: Another derivative with a different pattern of substitution.
Uniqueness
(1,1’-Biphenyl)-2,2’4,4’,6,6’-hexol, hexaacetate is unique due to its specific arrangement of hydroxyl and acetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
57103-39-6 |
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Molecular Formula |
C24H22O12 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
[3,5-diacetyloxy-4-(2,4,6-triacetyloxyphenyl)phenyl] acetate |
InChI |
InChI=1S/C24H22O12/c1-11(25)31-17-7-19(33-13(3)27)23(20(8-17)34-14(4)28)24-21(35-15(5)29)9-18(32-12(2)26)10-22(24)36-16(6)30/h7-10H,1-6H3 |
InChI Key |
JODOSPDJXVKRLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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